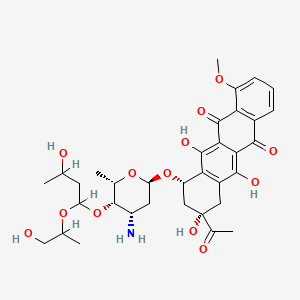
Baumycins
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Baumycins is a natural product found in Streptomyces coeruleorubidus, Streptomyces, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Baumycin Biosynthesis and Biochemical Insights
Baumycins are known for their unique acetal moiety, which differentiates them from other glycosylated anthracyclines such as daunorubicin and doxorubicin. These compounds are produced by Streptomyces peucetius and have shown intriguing biochemical processes, particularly in their biosynthesis. The process involves a nitrososynthase-triggered oxidative carbon-carbon bond cleavage, which is a rare biochemical pathway. This mechanism highlights the complex biosynthetic capabilities of microorganisms and opens up research avenues in enzyme engineering and secondary metabolism (Ahmad H Al-Mestarihi et al., 2013).
Antimicrobial Applications
The broader category to which baumycins belong, bacteriocins, has been extensively researched for their antimicrobial properties. These substances are considered for their potential in food preservation and as novel therapeutic agents against resistant bacterial strains. Bacteriocins' ability to inhibit closely-related or non-related bacterial strains without harming the producing bacteria offers a promising alternative to traditional antibiotics, especially in the fight against drug-resistant pathogens. This characteristic is crucial for applications in food technology to extend preservation time and in pharmaceuticals for treating pathogenic diseases and potentially in cancer therapy (Shih-Chun Yang et al., 2014).
Nanotechnology and Advanced Delivery Systems
The application of nanotechnology in enhancing the efficacy and delivery of baumycins and related bacteriocins presents an innovative research direction. Nanoformulations can improve the antimicrobial activity and physicochemical properties of bacteriocins, making them more effective as food biopreservatives, anti-biofilm agents, and therapeutic alternatives to conventional antibiotics. This approach addresses several limitations associated with the direct use of bacteriocins, such as stability, solubility, and targeted delivery, thereby enhancing their practical applicability in various sectors (Hazem A. Fahim et al., 2016).
Eigenschaften
CAS-Nummer |
64314-28-9 |
|---|---|
Produktname |
Baumycins |
Molekularformel |
C34H43NO13 |
Molekulargewicht |
673.7 g/mol |
IUPAC-Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-[3-hydroxy-1-(1-hydroxypropan-2-yloxy)butoxy]-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C34H43NO13/c1-14(37)9-23(45-15(2)13-36)48-33-16(3)46-24(10-20(33)35)47-22-12-34(43,17(4)38)11-19-26(22)32(42)28-27(30(19)40)29(39)18-7-6-8-21(44-5)25(18)31(28)41/h6-8,14-16,20,22-24,33,36-37,40,42-43H,9-13,35H2,1-5H3/t14?,15?,16-,20-,22-,23?,24-,33+,34-/m0/s1 |
InChI-Schlüssel |
MWURQTZZKGQQIE-GRZLGHIZSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO |
Synonyme |
aumycins baumycins, baumycin A2 baumycins, baumycin B1 baumycins, baumycin B2 baumycins, baumycin C1 baumycins, baumycin C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



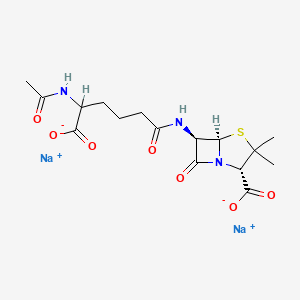
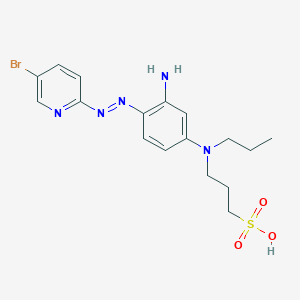

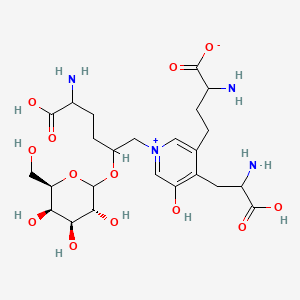
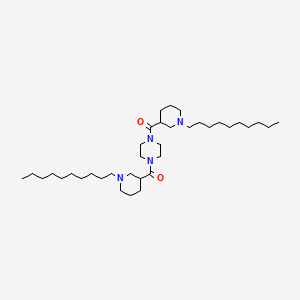

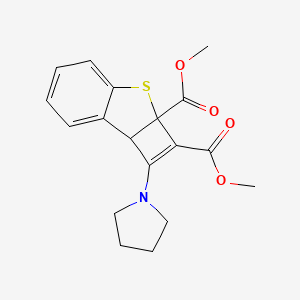

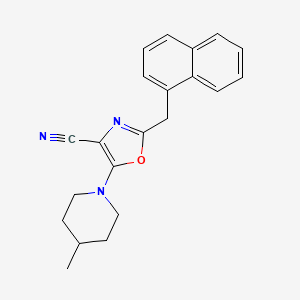
![2-{[(1R,2S,4AR)-1,2,4a-trimethyl-5-methylenedecahydronaphthalen-1-yl]methyl}benzene-1,4-diol](/img/structure/B1196087.png)
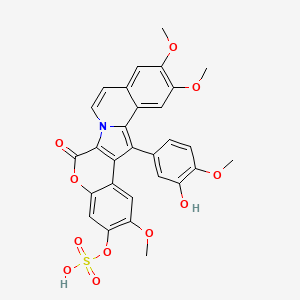

![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B1196094.png)
